molecular formula C6H4NNaO2 B7882404 CID 28125

CID 28125

Cat. No. B7882404
M. Wt: 145.09 g/mol
InChI Key: PVXCGWNPDFFPOV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 28125 is a useful research compound. Its molecular formula is C6H4NNaO2 and its molecular weight is 145.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 28125 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 28125 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • CID is crucial for reversible and spatiotemporal control of protein function in cells. It allows researchers to study biological processes with high precision and resolution, particularly in signal transduction and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Development of PROTAC-CID systems enables mammalian inducible gene regulation and editing, offering a versatile toolbox for biomedical research. These systems allow for the fine-tuning of gene expression and multiplexing biological signals (Ma et al., 2023).

  • CID has been applied to solve problems in cell biology, especially in understanding the signaling paradox in lipid second messengers and small GTPases. Advances in CID technology have enhanced specificity and introduced new substrates for orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).

  • The development of chemical inducers of dimerization (CIDs) has shown broad utility in biological research and potential medical applications, particularly in controlling protein-protein interactions or protein localization (Keenan et al., 1998).

  • Label-free single-molecule quantification techniques have been employed to study the CID process, providing insights into the mechanical stability of ternary complexes. This is important for applications in cellular mechanotransduction studies (Wang et al., 2019).

properties

IUPAC Name

sodium;pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.Na/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXCGWNPDFFPOV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 28125

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.